molecular formula C9H12N2S B12609282 N-Ethyl(pyridin-2-yl)ethanethioamide CAS No. 918417-70-6

N-Ethyl(pyridin-2-yl)ethanethioamide

Cat. No.: B12609282
CAS No.: 918417-70-6
M. Wt: 180.27 g/mol
InChI Key: XZASYJSCLYZUHB-UHFFFAOYSA-N
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Description

N-Ethyl(pyridin-2-yl)ethanethioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of an ethyl group attached to a pyridin-2-yl ring and an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl(pyridin-2-yl)ethanethioamide typically involves the reaction of pyridin-2-yl ethanethioamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the ethylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl(pyridin-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Ethyl(pyridin-2-yl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl(pyridin-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. Additionally, the pyridin-2-yl ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl(pyridin-2-yl)ethanethioamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl(pyridin-4-yl)ethanethioamide: Similar structure but with the ethyl group attached to the pyridin-4-yl position.

    N-Ethyl(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a thioamide group.

Uniqueness

N-Ethyl(pyridin-2-yl)ethanethioamide is unique due to the presence of both the ethyl group and the thioamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and the potential for diverse chemical reactivity.

Properties

CAS No.

918417-70-6

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-ethyl-2-pyridin-2-ylethanethioamide

InChI

InChI=1S/C9H12N2S/c1-2-10-9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,10,12)

InChI Key

XZASYJSCLYZUHB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC1=CC=CC=N1

Origin of Product

United States

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